1-(3,4,5-trimethoxybenzyl)piperazine trifluoroacetate
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Overview
Description
1-(3,4,5-Trimethoxybenzyl)piperazine trifluoroacetate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3,4,5-trimethoxybenzyl group and a trifluoroacetate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxybenzyl)piperazine trifluoroacetate typically involves the following steps:
Formation of 3,4,5-Trimethoxybenzyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzyl alcohol with thionyl chloride or phosphorus trichloride under reflux conditions.
N-Alkylation of Piperazine: The 3,4,5-trimethoxybenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate or sodium hydroxide to form 1-(3,4,5-trimethoxybenzyl)piperazine.
Formation of Trifluoroacetate Salt: The final step involves the reaction of 1-(3,4,5-trimethoxybenzyl)piperazine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxybenzyl)piperazine trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(3,4,5-Trimethoxybenzyl)piperazine trifluoroacetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activity.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4,5-trimethoxybenzyl)piperazine trifluoroacetate involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets receptors in the central nervous system, including serotonin and dopamine receptors.
Pathways Involved: It modulates neurotransmitter release and reuptake, thereby influencing neuronal signaling pathways. The compound’s methoxy groups play a crucial role in its binding affinity and selectivity towards these receptors.
Comparison with Similar Compounds
1-(3,4,5-Trimethoxybenzyl)piperazine trifluoroacetate can be compared with other similar compounds:
1-(2,3,4-Trimethoxybenzyl)piperazine: Similar structure but different substitution pattern on the benzyl group, leading to variations in biological activity.
1-(3,4-Dimethoxybenzyl)piperazine: Lacks one methoxy group, resulting in different chemical and pharmacological properties.
1-(3,4,5-Trimethoxyphenethylamine): Contains an ethylamine instead of a piperazine ring, affecting its receptor binding and activity.
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;1-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.C2HF3O2/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16;3-2(4,5)1(6)7/h8-9,15H,4-7,10H2,1-3H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGFJCNFYSOCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCNCC2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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